MDL 100151
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861354 | |
| Record name | (2,3-Dimethoxyphenyl){1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-69-0 | |
| Record name | α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Pharmacology and Receptor Interactions of Mdl 100151
Primary Molecular Targets and Binding Characteristics MDL 100151's primary molecular targets include AMPA receptors and serotonin (B10506) 5-HT2A receptors.ontosight.ainih.govnih.govnih.gov
Serotonin Receptor System Interactions
Other Reported Receptor Interactions (e.g., 5-HT1A agonism)
While this compound is primarily associated with 5-HT2A receptor antagonism, its potential interactions with other receptors have been explored in various studies. Some research indicates that in certain experimental contexts, this compound was found to be ineffective at alpha 1-adrenoceptors, 5-HT2A/2C, and histamine (B1213489) H1 receptors. researchgate.net This finding, particularly regarding 5-HT2A, appears to contrast with direct binding data that demonstrates affinity for this receptor subtype, suggesting that observed effects can be highly dependent on the specific assay conditions (e.g., binding vs. functional assays) and the biological system being studied. Direct evidence explicitly detailing 5-HT1A agonism for this compound is not prominently reported in the examined literature; the focus remains largely on its antagonistic properties at 5-HT2A receptors.
Consideration of 5-HT2C and 5-HT2B Receptor Interactions
The interaction of this compound with 5-HT2C and 5-HT2B receptors is a relevant consideration given the structural similarity among the 5-HT2 receptor subtypes. Studies involving the related compound ACP-103 (Pimavanserin), which is structurally similar to this compound, provide some insight into the potential profile of this class of compounds at these receptors. ACP-103 has been reported to demonstrate lesser affinity for human 5-HT2C receptors and to lack affinity and functional activity at 5-HT2B receptors. medchemexpress.com While this data pertains to a related compound, it suggests that this compound might also exhibit limited or no significant affinity for 5-HT2B receptors. Regarding 5-HT2C receptors, the indication that this compound was ineffective at 5-HT2A/2C in one context researchgate.net implies a potential lack of significant interaction, although direct, detailed binding data (such as Ki values) for this compound specifically at 5-HT2C and 5-HT2B receptors is not extensively available in the provided search results. However, one study assessing the selectivity of [18F]altanserin for the 5-HT2A receptor noted that its binding in cerebrum was not influenced by blocking either the 5-HT2B/2C or alpha1-adrenergic receptors, and this compound was used as a selective compound in this context for defining non-specific binding sci-hub.box.
In Vitro Ligand Binding Studies
In vitro ligand binding studies are crucial for characterizing the affinity and density of receptors that a compound interacts with. This compound has been utilized and studied in such assays, particularly in the context of 5-HT2A receptor binding, often alongside its enantiomer MDL 100907.
Determination of Equilibrium Dissociation Constants (Kd)
The equilibrium dissociation constant (Kd) reflects the affinity of a ligand for its receptor, with lower Kd values indicating higher affinity. While Kd values are typically determined for a radiolabeled ligand binding to the receptor, the affinity of a non-labeled compound like this compound is often expressed as a Ki value derived from competition binding studies. One study directly reported the Ki value of this compound at 5-HT2A receptors as 1.77 ± 0.2 nM in rat frontal cortex homogenates. sci-hub.box This value indicates a high affinity of this compound for the 5-HT2A receptor. Kd values for radiolabeled ligands like [18F]altanserin and [3H]MDL 100907 binding to 5-HT2A receptors in rat brain have been reported to be in the order of 0.3 nM. sci-hub.box
Available Ki Data for this compound at 5-HT2A Receptor
| Receptor | Tissue/Species | Ki (nM) |
| 5-HT2A | Rat frontal cortex | 1.77 ± 0.2 |
Analysis of Maximal Receptor Binding Site Density (Bmax)
Maximal receptor binding site density (Bmax) represents the total number of binding sites in a given tissue preparation. Bmax values are determined from saturation binding experiments using a radiolabeled ligand. While this compound itself is not typically used as a radioligand for determining Bmax, studies utilizing related radioligands provide Bmax values for the receptors that this compound interacts with. For instance, saturation binding studies with [18F]altanserin and [3H]MDL 100907 in rat frontal cortex reported Bmax values of 523 and 527 fmol/mg protein, respectively, for 5-HT2A receptors. sci-hub.box this compound's interaction with these receptors at these densities is inferred from its affinity and its ability to displace the radioligands.
Radioligand Competition Binding Assays
Radioligand competition binding assays are used to determine the affinity (Ki) of a non-labeled compound by measuring its ability to displace a radiolabeled ligand from the receptor. In studies investigating 5-HT2A receptors, this compound has been used as a competitor. For example, displacement binding studies of [18F]altanserin with this compound have been conducted to determine the Ki of this compound at the 5-HT2A receptor. sci-hub.box These assays involve incubating receptor-containing membranes or tissue homogenates with a fixed concentration of a radiolabeled ligand and varying concentrations of the competing compound (this compound). The reduction in specific binding of the radioligand is then used to calculate the IC50 (concentration causing 50% inhibition of binding), which is subsequently converted to a Ki value using the Cheng-Prusoff equation, taking into account the Kd of the radioligand and its concentration in the assay. sci-hub.box
Radioligand Saturation Binding Experiments
Radioligand saturation binding experiments are performed to determine the Kd and Bmax of a radiolabeled ligand for a receptor. While this compound is not typically used as a radioligand itself in these experiments, it plays a role in defining non-specific binding. Non-specific binding is the binding of the radioligand to sites other than the receptor of interest, and it is determined by incubating the tissue with a saturating concentration of a non-labeled compound that has high affinity for the receptor. In saturation binding studies using [18F]altanserin to label 5-HT2A receptors, non-specific binding was determined in the presence of a high concentration (1 µM) of this compound. sci-hub.box This indicates that this compound is used as a standard compound to occupy 5-HT2A specific binding sites, allowing for the measurement of binding to non-specific sites. These experiments involve incubating increasing concentrations of the radiolabeled ligand with the tissue until binding saturates. The data is then analyzed, often using Scatchard plots or non-linear regression, to determine the Kd and Bmax values. sci-hub.box
Nonspecific Binding Determination
In receptor binding studies, determining nonspecific binding is crucial for accurately quantifying the specific interaction between a ligand and its receptor cytometry.orgsartorius.com. Nonspecific binding refers to the binding of a radioligand to sites other than the target receptor, including to the assay vessel or other proteins cytometry.orgsartorius.comyoutube.com. This can lead to false positive signals in binding assays youtube.com.
This compound has been employed in saturation binding experiments to determine the nonspecific binding of radioligands targeting the 5-HT2A receptor sci-hub.box. For instance, in studies comparing the binding characteristics of [18F]altanserin and [3H]MDL 100907 in rat brain, nonspecific binding was determined in the presence of 1 µM this compound (the racemic form of MDL 100907) or 1 µM ketanserin (B1673593) sci-hub.box. These incubations were conducted at 37°C for 2 hours sci-hub.box. The addition of substances like bovine serum albumin (BSA) to the incubation and wash buffer can help reduce nonspecific binding to plastic and glass materials sci-hub.boxsartorius.com.
Research has shown that for both [18F]altanserin and [3H]MDL 100907, nonspecific binding was acceptably low in the cerebrum and frontal cortex of rats, although it was somewhat higher in the cerebellum sci-hub.box. The nonspecific binding of [18F]altanserin was found to be significantly higher than that for [3H]MDL 100907 in all examined brain areas sci-hub.box. This difference was not fully explained by the similar lipophilicity of the two radioligands (log P values of 3.5 for altanserin (B1665730) and 3.8 for MDL 100907), indicating that nonspecific binding is not solely predicted by this parameter sci-hub.box.
Strategies to minimize nonspecific binding in binding assays include optimizing antibody concentration, using blocking reagents that bind to Fc receptors, and adding additives like BSA or NaCl to the buffer cytometry.orgsartorius.comyoutube.com. Testing different sensor chip types with fewer functional groups can also reduce electrostatic nonspecific binding sartorius.com.
Downstream Signaling Pathways and Cellular Mechanisms
Receptor binding initiates a cascade of intracellular events, involving various signaling pathways and cellular mechanisms that ultimately lead to a pharmacological effect derangedphysiology.commhmedical.com. While this compound is primarily noted for its interaction with the 5-HT2A receptor and potential modulation of AMPA receptors ontosight.aisci-hub.box, specific detailed research findings directly linking this compound to downstream signaling pathways and cellular mechanisms like synaptic plasticity or inositol (B14025) phosphate (B84403) accumulation are limited in the provided search results. However, general mechanisms related to receptor signaling and these cellular processes can be described based on the available information.
Receptors, such as G protein-coupled receptors (GPCRs) like the 5-HT2A receptor, can activate intracellular signaling cascades upon ligand binding derangedphysiology.commhmedical.comresearchgate.net. These cascades often involve G proteins, which can then modulate the activity of enzymes or ion channels, leading to the generation of second messengers derangedphysiology.com.
Influence on Synaptic Plasticity Mechanisms
Synaptic plasticity refers to the ability of synapses to change their strength or efficacy over time in response to activity acnp.orgunibas.ch. This is considered a fundamental mechanism underlying learning and memory acnp.orgunibas.ch. Synaptic plasticity can involve changes in the amount of neurotransmitter released, alterations in the number or sensitivity of receptors, or structural modifications of synapses acnp.orgunibas.ch.
While the search results mention that this compound (as Sunifiram) may enhance synaptic transmission and improve cognitive performance in animal models, suggesting a potential influence on mechanisms related to synaptic plasticity ontosight.ai, detailed studies specifically elucidating how this compound directly modulates the molecular mechanisms of synaptic plasticity (e.g., long-term potentiation or depression) were not found within the provided snippets. Synaptic plasticity involves complex processes, including changes in intracellular calcium concentration and modulation of biochemical processes involved in synaptic vesicle exocytosis acnp.org.
Modulation of Intracellular Signaling Cascades (e.g., inositol phosphate accumulation)
Ligand binding to GPCRs, including serotonin receptors, can trigger various intracellular signaling cascades derangedphysiology.comresearchgate.net. One such pathway involves the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) researchgate.netmdpi.com. IP3 is a second messenger that can lead to the release of calcium from intracellular stores, influencing a wide range of cellular processes researchgate.netmdpi.compatsnap.com. The metabolism of inositol phosphates involves a complex network of kinases and phosphatases nih.govbiorxiv.org.
Preclinical Pharmacological Investigations of Mdl 100151 and Its Enantiomers
In Vitro Pharmacological Studies
In vitro investigations have aimed to characterize the interactions of MDL 100151 with various receptors and signaling pathways.
Cell-based functional assays are crucial for understanding the activity of compounds at specific receptors. The accumulation of inositol (B14025) phosphate (B84403) is a common measure of activity for Gq-coupled receptors, such as certain serotonin (B10506) (5-HT) receptors, upon agonist stimulation. benthamopenarchives.combenthamopen.comnih.gov Reversal of 5-HT-stimulated inositol phosphate accumulation indicates antagonist or inverse agonist activity at these receptors.
Studies have utilized this compound in in vitro functional studies. This compound has been used as a reference compound or in comparison with other agents in assays involving serotonin receptors. For instance, in studies comparing the binding characteristics of 5-HT2A receptor antagonists, this compound (the racemic form of MDL 100907) was used in displacement binding experiments with radioligands like [18F]altanserin and [3H]MDL 100907 in frontal cortex homogenates. sci-hub.box These experiments help determine the affinity of this compound for the 5-HT2A receptor. The Ki value of this compound in displacing [18F]altanserin binding was reported as 1.77 ± 0.2 nM. sci-hub.box
Comparative in vitro profiling involves assessing the activity of a compound across a range of targets to understand its selectivity and potential mechanisms of action. This compound has been compared to other compounds, particularly in the context of its interaction with serotonin receptors.
Research indicates that this compound is the racemate of MDL 100907, a compound that has been characterized for its affinity for serotonin receptors, particularly the 5-HT2A receptor. nih.govsci-hub.box MDL 100907 has been reported to have significantly higher selectivity for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov Given that this compound is the racemic mixture containing MDL 100907, its in vitro profile is related to the activity of its enantiomers at these receptors.
Studies have shown that this compound can influence central 5-HT2C receptor-mediated function in rats. sci-hub.se While some research suggests a critical window of 5-HT2C over 5-HT2A selectivity for certain effects, the specific comparative in vitro profile of this compound across a broad panel of benchmark compounds and receptors, beyond its relationship with MDL 100907 and 5-HT2 receptors, requires further detailed exploration of the available literature. nih.govsci-hub.se
In Vivo Pharmacological Models and Behavioral Paradigms
In vivo studies in rodents have been conducted to evaluate the effects of this compound on behavior and cognitive function.
Rodent models are widely used to investigate the effects of potential therapeutic agents on cognitive processes such as learning and memory. nih.govmdpi.comamegroups.cnnih.govplos.orgnih.gov Various behavioral paradigms are employed to assess different aspects of cognitive function. dergipark.org.tr
Research on this compound, although noted as limited in one source, suggests that it may improve cognitive performance in animal models. ontosight.ai A study published in the European Journal of Pharmacology is cited as finding that this compound enhanced memory and learning in rodents. ontosight.ai This suggests a potential nootropic effect of the compound.
Spatial learning is a key aspect of cognitive function that involves navigating and remembering locations within an environment. nih.govnih.govpsychiatryinvestigation.org The Morris water maze and Barnes maze are common tasks used to assess spatial learning and memory in rodents. nih.govdergipark.org.trugobasile.comnoldus.commdpi.com These tests rely on the animal's ability to use spatial cues to locate a hidden platform or escape box. ugobasile.comnoldus.com
Models of Psychotic-like Behavior and Sensorimotor Gating
Preclinical studies often utilize animal models to investigate compounds with potential antipsychotic properties. These models aim to mimic certain aspects of psychotic disorders, such as disruptions in locomotor activity and sensorimotor gating deficits.
Inhibition of Amphetamine-Stimulated Locomotor Activity
Amphetamine-induced hyperactivity is a widely used model to assess potential antipsychotic activity. Amphetamine increases locomotor activity by promoting the release of dopamine (B1211576), norepinephrine, and serotonin in the brain. frontiersin.org this compound has been shown to inhibit amphetamine-stimulated locomotor activity. However, some research indicates that this compound may not significantly inhibit the effect of D-amphetamine in certain contexts or at higher doses of amphetamine. researchgate.netresearchgate.netnih.gov For instance, this compound had no effect on D-amphetamine 2.0 mg/kg but inhibited the response to D-amphetamine 0.5 mg/kg. researchgate.net This suggests a differential modulation of the response to different D-amphetamine doses by 5-HT2 receptor antagonism. researchgate.net
Reversal of D-amphetamine-induced Hyperactivity
While this compound can inhibit amphetamine-stimulated locomotion, its ability to reverse established D-amphetamine-induced hyperactivity may vary depending on the specific experimental parameters and the dose of D-amphetamine used. Some studies suggest that this compound does not significantly inhibit the effect of D-amphetamine. researchgate.net
Attenuation of 5-HT2A Receptor Agonist-Induced Head Twitches
The head-twitch response (HTR) in rodents is a behavior mediated by the activation of 5-HT2A receptors. nih.govmdpi.com Compounds that block 5-HT2A receptors are effective in attenuating or blocking this response. This compound, being a potent 5-HT2A receptor antagonist, has been shown to attenuate 5-HT2A receptor agonist-induced head twitches. researchgate.netresearchgate.net For example, MDL 100907, the active enantiomer of this compound, blocked the robust head-twitch response observed when the 5-HT2C receptor agonist Ro 60-0175 was administered after pretreatment with a selective 5-HT2C receptor antagonist. nih.gov MDL 100907 also significantly blocked the HTR induced by psilocybin and 5-hydroxytryptophan (B29612) (5-HTP). mdpi.com
Reversal of Dopaminergic Agent-Induced Prepulse Inhibition (PPI) Deficits
Prepulse inhibition (PPI) is a measure of sensorimotor gating, which is often deficient in conditions like schizophrenia. nih.govnih.gov Dopaminergic agents like amphetamine and apomorphine (B128758) can disrupt PPI in animal models. nih.gov this compound has been investigated for its ability to reverse these deficits. This compound was shown to reverse the PPI disruption produced by DOI, a 5-HT2A receptor agonist. researchgate.netresearchgate.net There was no effect of this compound on PPI on its own. researchgate.netresearchgate.net
Reduction of N-methyl-d-aspartate Receptor Antagonist-Induced Hyperactivity
NMDA receptor antagonists, such as MK-801 (dizocilpine) and phencyclidine (PCP), can induce hyperactivity and other behavioral changes in rodents that are considered models for aspects of schizophrenia. nih.govmdpi.com this compound has demonstrated the ability to reduce hyperactivity induced by NMDA receptor antagonists. researchgate.net
Models of Motor Control and Neurological Function
Motor control involves the complex interplay between the central nervous system, peripheral nerves, and muscles to produce coordinated movements. emirateshospitals.aelhsc.on.caresearchgate.netcursosonlinecmol.com Neurological function encompasses a wide range of processes, including sensory perception, motor control, cognitive function, and autonomic regulation. emirateshospitals.ae While this compound's primary focus in research has been on its effects related to serotonin receptors and psychotic-like behaviors, its impact on motor control and other aspects of neurological function is also relevant. Studies investigating the effects of compounds on motor activity, such as spontaneous locomotion, can provide insights into potential neurological effects. Some research indicates that this compound can inhibit spontaneous locomotor activity at dose levels close to those that inhibit the response to D-amphetamine. researchgate.net
Here is a summary of some preclinical findings related to this compound in models of psychotic-like behavior and sensorimotor gating:
| Model | Effect of this compound/MDL 100907 | Notes | Source |
| Amphetamine-Stimulated Locomotor Activity | Inhibition | Differential effect based on D-amphetamine dose | researchgate.net |
| D-amphetamine-induced Hyperactivity | Varied/Limited Inhibition | May not significantly inhibit at higher D-amphetamine doses | researchgate.net |
| 5-HT2A Receptor Agonist-Induced Head Twitches | Attenuation | Potent antagonist effect | researchgate.netresearchgate.net |
| Dopaminergic Agent-Induced Prepulse Inhibition (PPI) Deficits | Reversal | Reverses DOI-induced PPI deficits, no effect on PPI alone | researchgate.netresearchgate.net |
| NMDA Receptor Antagonist-Induced Hyperactivity | Reduction | Consistent with antipsychotic-like effect | researchgate.net |
| Spontaneous Locomotor Activity | Inhibition | Occurs at doses similar to those affecting D-amphetamine response | researchgate.net |
Modulation of Haloperidol-Induced Catalepsy
Haloperidol-induced catalepsy is a widely used preclinical model to assess the potential of compounds to cause extrapyramidal symptoms (EPS) or to identify agents that may attenuate such effects. neurofit.commdpi.com this compound, as a racemate, has been shown to be cataleptogenic in rats at a dose of 0.3 mg/kg. nih.gov This finding suggests that this compound itself can induce a state of immobility or muscle rigidity in this model.
Research involving MDL-100907, which is the (R)-(+)-enantiomer of this compound, has also been conducted in the context of haloperidol-induced catalepsy. In one study, MDL-100907 failed to attenuate haloperidol-induced catalepsy at doses that were active in another rat model (5-HTP head twitch model). nih.gov The cataleptogenic effect observed with the racemate this compound at 0.3 mg/kg could potentially explain why MDL-100907 did not attenuate catalepsy in that study. nih.gov
Intrinsic Cataleptogenic Effects (in specific preclinical models)
Beyond modulating haloperidol-induced effects, the intrinsic cataleptogenic potential of this compound has been investigated. As mentioned above, the racemate this compound demonstrated intrinsic cataleptogenic properties in rats at a dose of 0.3 mg/kg. nih.gov This indicates that the compound, independent of challenge with a known cataleptogen like haloperidol, can induce catalepsy in preclinical models.
Further studies exploring the mechanism behind this intrinsic effect or comparing the cataleptogenic potential of the individual enantiomers (R)-(+)-MDL 100907 and (S)-(-)-MDL 100907 would provide more detailed insights into the stereochemical aspects of this pharmacological property.
Investigation of Neuroprotective Potential in Animal Models
Research suggests that this compound could possess neuroprotective effects, which may be beneficial for addressing neurodegenerative conditions. ontosight.ai Animal models are commonly used in preclinical research to investigate the potential neuroprotective properties of compounds. myotonic.orgmdpi.com These models aim to mimic aspects of human neurological disorders to evaluate the efficacy of potential therapeutic agents. mdpi.com
While the specific details of the animal models used to assess the neuroprotective potential of this compound are not extensively detailed in the immediately available search results, the suggestion of such effects indicates that studies have likely been conducted in models relevant to neurodegeneration or neuronal injury. ontosight.ai
Pharmacological Selectivity and Off-Target Interactions in Preclinical Models
Pharmacological selectivity and the assessment of off-target interactions are critical aspects of preclinical drug development. criver.comenzymlogic.combradford.ac.uk Understanding the range of receptors and enzymes a compound interacts with, beyond its primary target, helps to predict potential efficacy, side effects, and drug-drug interactions. frontiersin.org
This compound is described as an AMPA receptor modulator, suggesting this as a primary target involved in its potential cognitive effects. ontosight.ai AMPA receptors are crucial for synaptic transmission, learning, and memory. ontosight.ai
While this compound is noted as a racemate of MDL-100907 nih.gov, and MDL-100907 has been characterized as a 5-HT2A receptor antagonist nih.govresearchgate.net, the selectivity profile of the this compound racemate itself across a broad panel of targets is not comprehensively detailed in the provided snippets. However, the fact that MDL-100907 (the R-enantiomer) has been reported to have selectivity for 5-HT2A over 5-HT2C receptors, albeit with varying reported selectivity ratios nih.gov, suggests that receptor interactions, particularly within the serotonin system, are relevant to the pharmacology of this compound and its enantiomers.
Structure Activity Relationship Sar Studies and Analog Development
Differential Pharmacological Profiles of MDL 100151 Enantiomers (MDL 100907 and MDL 100009)
This compound is comprised of two enantiomers: MDL 100907, the R-(+) stereoisomer, and MDL 100009, the S-(-) stereoisomer. tocris.com, hellobio.com, cenmed.com, wikipedia.org, fishersci.be, lookchem.com, axonmedchem.com Research has demonstrated significant differences in the pharmacological profiles of these enantiomers, particularly concerning their affinity and activity at the 5-HT2A receptor.
MDL 100907 has been extensively characterized as a potent and highly selective antagonist of the 5-HT2A receptor. tocris.com, hellobio.com, fishersci.be, medchemexpress.com In vitro studies have reported a binding affinity (Kᵢ) of 0.36 nM for the 5-HT2A receptor. tocris.com, hellobio.com, medchemexpress.com This enantiomer exhibits substantial selectivity, demonstrating greater than 80-fold to 300-fold selectivity for 5-HT2A receptors over other serotonergic receptor subtypes, as well as alpha-1 adrenergic and dopamine (B1211576) D2 receptors. tocris.com, hellobio.com, medchemexpress.com Radioligand binding studies using [³H]MDL 100907 in rat cortical homogenates revealed binding to a single site with a Kᴅ of 0.56 nM. nih.gov
In contrast, MDL 100009, the S-(-) enantiomer, appears to have a significantly different profile. While some sources generally describe MDL 100009 as a selective antagonist of 5-HT2A, comparative studies indicate that it possesses lower affinity for the 5-HT2A receptor compared to MDL 100907. lookchem.com, researchgate.net Furthermore, research examining the facilitation of NMDA-induced responses in rat medial prefrontal cortical neurons found that MDL 100907 was active, whereas its inactive stereoisomer was identified as MDL 100009. nih.gov This highlights a clear stereoselectivity in the functional activity associated with these enantiomers.
The differential binding affinities and functional activities of MDL 100907 and MDL 100009 are summarized in the table below:
| Compound | Stereochemistry | Primary Target | Kᵢ (nM) at 5-HT2A Receptor | Selectivity | Functional Activity |
|---|---|---|---|---|---|
| MDL 100907 | R-(+) | 5-HT2A Receptor | 0.36 | High (>80-fold vs other 5-HT, α1, D2) tocris.comhellobio.commedchemexpress.com | 5-HT2A Antagonist, Facilitates NMDA responses tocris.comhellobio.comfishersci.bemedchemexpress.comnih.gov |
| MDL 100009 | S-(-) | 5-HT2A Receptor | Lower than MDL 100907 lookchem.comresearchgate.net | Less selective than MDL 100907 | Less active/Inactive compared to MDL 100907 in some assays nih.gov |
| This compound | Racemate | 5-HT2A Receptor | - | - | 5-HT2A Antagonist sci-hub.sesci-hub.boxnih.govresearchgate.netresearchgate.netresearchgate.net |
This distinct difference in pharmacological activity between the enantiomers underscores the critical role of stereochemistry in the interaction of this compound with its biological targets, a common phenomenon in drug action where one enantiomer, the eutomer, is primarily responsible for the desired activity, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects. chiralpedia.com, scribd.com
Impact of Chemical Modifications on Receptor Affinity and Functional Activity
While the most prominent example of how structural variation impacts the activity of this compound is the difference between its enantiomers, research has also involved chemical modifications for specific purposes, such as the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. The synthesis of 3-phenolic derivatives of MDL 100907 and MDL 100009 has been reported, serving as precursors for ¹¹C-labeled variants. lookchem.com, researchgate.net Although detailed SAR studies systematically exploring a wide range of modifications are not extensively detailed in the provided information, the fundamental principles of medicinal chemistry suggest that alterations to the core structure of this compound, including changes to the dimethoxyphenyl, piperidine, or fluorophenyl ethyl moieties, would likely influence its binding affinity and functional activity at the 5-HT2A receptor and potentially other targets. ashp.org, researchgate.net The precise nature and position of substituents can impact factors such as steric fit within the receptor binding site, electronic interactions, lipophilicity, and the ability to form hydrogen bonds, all of which are critical determinants of ligand-receptor binding and subsequent functional outcomes. ijpsonline.com, nih.gov, nih.gov
Rational Design and Synthesis of Novel Analogs for Enhanced Selectivity or Potency
The development of MDL 100907 itself exemplifies rational design aimed at achieving a highly selective 5-HT2A receptor antagonist profile. nih.gov The synthetic routes to MDL 100907 and MDL 100009 have involved the resolution of N-nor intermediates to obtain the enantiomers with high enantiomeric excess, a deliberate strategy to isolate the more pharmacologically active stereoisomer. researchgate.net The pursuit of novel analogs based on the this compound scaffold would typically involve systematic structural variations guided by SAR principles and computational modeling. google.com The goal of such efforts would be to identify compounds with improved potency, enhanced selectivity for the 5-HT2A receptor over other receptor subtypes (such as dopamine D2 receptors, which are implicated in the side effects of some antipsychotics), or modified pharmacokinetic properties. While the provided information does not detail the extensive design and synthesis of a broad library of novel analogs beyond the enantiomers and radiolabeled precursors, the established SAR of MDL 100907 as a potent and selective 5-HT2A antagonist provides a strong foundation for future rational design efforts aimed at developing compounds with tailored pharmacological profiles.
Advanced Research Methodologies Applied in Mdl 100151 Studies
Biochemical Assay Techniques
Biochemical assay techniques form the foundation for studying the interaction of compounds like MDL 100151 with biological targets. These techniques involve careful preparation of biological samples and accurate determination of protein content.
Preparation of Membrane Homogenates and Tissue Samples
The preparation of membrane homogenates and tissue samples is a critical initial step in biochemical and radioligand binding assays. This process aims to isolate the cellular components containing the receptors of interest while preserving their functional integrity. For studies involving this compound and its related compounds, brain tissue, such as the frontal cortex and cerebrum, has been commonly used. sci-hub.box
Protocols for tissue sample preparation can vary depending on the specific assay and tissue type. Generally, it involves steps such as tissue collection, often followed by rapid freezing in liquid nitrogen for storage. researchgate.net For membrane preparation, tissues are typically homogenized in a buffer solution. sci-hub.boxgiffordbioscience.com This homogenization can be achieved through various methods, including mechanical disruption or sonication. researchgate.net Following homogenization, differential centrifugation is often employed to separate the membrane fraction from other cellular components. sci-hub.boxgiffordbioscience.com The resulting membrane pellet is then typically resuspended in a suitable buffer for downstream applications. sci-hub.boxgiffordbioscience.com Some protocols may also include steps to remove endogenous ligands that could interfere with binding studies. sci-hub.box
Protein Content Determination Methods (e.g., Lowry method)
Accurate determination of the protein content in membrane homogenates or tissue samples is essential for normalizing binding data and expressing receptor density (e.g., as fmol/mg protein). umich.eduumich.edu The Lowry method is a widely used biochemical assay for quantifying total protein concentration. weebly.comresearchgate.netitu.edu.trthomassci.comwikipedia.org
The principle of the Lowry method involves a two-step reaction. weebly.comresearchgate.netitu.edu.trwikipedia.org First, under alkaline conditions, copper(II) ions react with peptide bonds in proteins to form a colored complex (Biuret reaction). weebly.comresearchgate.netthomassci.comwikipedia.org Second, the Folin-Ciocalteu reagent, containing phosphomolybdate and phosphotungstate, is added. weebly.comresearchgate.netitu.edu.trthomassci.comwikipedia.org This reagent is reduced by the tyrosine and tryptophan residues in proteins, as well as by the copper ions from the first reaction, resulting in a blue color. weebly.comresearchgate.netitu.edu.trwikipedia.org The intensity of the blue color is proportional to the protein concentration and can be measured spectrophotometrically, typically at wavelengths between 660 nm and 750 nm. weebly.comresearchgate.netthomassci.comwikipedia.org A standard curve is generated using solutions of known protein concentration, such as Bovine Serum Albumin (BSA), to determine the protein concentration in the unknown samples. weebly.comitu.edu.tr The Lowry method is known for its sensitivity, although it can be affected by interfering substances. researchgate.net
Radioligand Binding Methodologies
Radioligand binding assays are a cornerstone technique for characterizing the binding properties of a compound to its receptor target. These methods utilize a radioactively labeled ligand to quantify receptor density and affinity, and to determine the affinity of competing unlabeled compounds like this compound. bio-review.comnih.gov
Selection and Application of Radioligands (e.g., [18F]altanserin, [3H]MDL 100907)
The selection of an appropriate radioligand is crucial for successful receptor binding studies. The radioligand should ideally have high affinity and selectivity for the receptor of interest, as well as a low level of non-specific binding. researchgate.netnih.gov In studies involving the 5-HT2A receptor, radioligands such as [18F]altanserin and [3H]MDL 100907 have been widely used. sci-hub.boxresearchgate.netnih.govnih.gov
[18F]altanserin is a selective 5-HT2A receptor antagonist labeled with fluorine-18, commonly used in Positron Emission Tomography (PET) studies, but also applicable in in vitro binding assays. sci-hub.boxresearchgate.netturkupetcentre.netwikipedia.org It exhibits high affinity for the 5-HT2A receptor. researchgate.netturkupetcentre.net
[3H]MDL 100907, the tritiated form of MDL 100907, is another highly selective 5-HT2A receptor antagonist used as a radioligand in binding studies. sci-hub.boxresearchgate.netnih.govnih.gov Studies have shown that [3H]MDL 100907 labels 5-HT2A receptors selectively with sub-nanomolar affinity and exhibits very low levels of non-specific binding, making it well-suited for in vitro studies. sci-hub.boxnih.govnih.gov this compound is the racemic form of MDL 100907. sci-hub.box Competition binding studies using these radioligands allow for the determination of the binding affinity of unlabeled compounds like this compound to the receptor. sci-hub.boxnih.govnews-medical.net
Incubation Conditions for Receptor Binding Assays
Optimized incubation conditions are essential to ensure specific and saturable binding of the radioligand to the receptor. These conditions typically include factors such as temperature, incubation time, buffer composition, and protein concentration. giffordbioscience.comrevvity.com
For 5-HT2A receptor binding assays involving this compound and related radioligands, incubations have been carried out at temperatures such as 37°C. sci-hub.box Incubation times are determined to allow the binding to reach equilibrium. For [18F]altanserin and [3H]MDL 100907, equilibrium can be reached within a certain time frame, for instance, 2 hours or 90 minutes at 37°C. sci-hub.boxgiffordbioscience.com
The composition of the incubation buffer is also critical and may include components such as Tris-HCl, salts (e.g., CaCl2, MgCl2), and protease inhibitors to prevent degradation of the receptors. sci-hub.boxgiffordbioscience.comrevvity.com Bovine Serum Albumin (BSA) may be added to the incubation and wash buffers to reduce non-specific binding to plastic and glass materials. sci-hub.boxrevvity.com The pH of the buffer is generally maintained within a physiological range, typically between 7.0 and 7.7. sci-hub.boxrevvity.com The amount of membrane protein per assay also needs to be optimized to ensure sufficient specific binding. giffordbioscience.comnews-medical.net
Non-specific binding, which is the binding of the radioligand to sites other than the receptor of interest, is determined in the presence of a high concentration of an unlabeled ligand that saturates the specific binding sites. sci-hub.boxgiffordbioscience.com For 5-HT2A receptor binding, a high concentration of ketanserin (B1673593) or this compound itself can be used to define non-specific binding. sci-hub.box
Data Analysis for Pharmacological Parameters (Kd, Bmax, Ki)
Analysis of radioligand binding data allows for the determination of key pharmacological parameters, including the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki). umich.eduumich.edubio-review.comturkupetcentre.net
For saturation binding experiments, where increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation, the data is typically analyzed by fitting it to a saturation binding model, often using non-linear regression analysis software. giffordbioscience.comumich.eduumich.eduturkupetcentre.net The Kd represents the concentration of the radioligand at which half of the receptors are occupied at equilibrium, reflecting the affinity of the radioligand for the receptor. umich.eduumich.eduturkupetcentre.net A lower Kd value indicates higher affinity. The Bmax represents the total concentration of binding sites in the preparation, usually expressed as fmol of binding sites per milligram of protein. giffordbioscience.comumich.eduumich.eduturkupetcentre.net
In competition binding experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled compound, such as this compound. giffordbioscience.comnews-medical.net The ability of the unlabeled compound to displace the radioligand from the receptor is measured. The data from competition binding assays is typically analyzed to determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. The Ki value, which represents the inhibition constant or the affinity of the unlabeled compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Kd)), where [S] is the concentration of the radioligand used in the experiment and Kd is the equilibrium dissociation constant of the radioligand determined from saturation binding studies. giffordbioscience.com
Studies using [18F]altanserin and [3H]MDL 100907 in rat frontal cortex homogenates have determined the Ki values for this compound. For instance, the Ki value of this compound displacing [18F]altanserin was reported as 1.77 ± 0.2 nM. sci-hub.box
Data Table: Binding Affinity of this compound
| Radioligand | Tissue Source | Temperature | This compound Ki (nM) |
| [18F]altanserin | Rat Frontal Cortex | 37°C | 1.77 ± 0.2 |
The analysis of binding data, including the generation of saturation curves and displacement curves, provides valuable insights into the interaction of this compound with its target receptors and contributes to understanding its pharmacological profile. sci-hub.boxumich.eduumich.edunews-medical.net
In Vivo Experimental Design and Analysis
In vivo studies are fundamental to understanding the biological effects of compounds within a living system. For this compound, these studies often involve assessing its impact on behavior and physiological processes, particularly given its reported activity on serotonin (B10506) receptors.
Selection and Rationale for Animal Models (e.g., rodents)
Rodents, such as rats and mice, are widely utilized as animal models in preclinical research due to several factors, including their genetic similarity to humans, relatively short reproductive cycles, ease of handling and housing, and the ability to recruit sufficient numbers for statistical power mdpi.comselectscience.net. These models are instrumental in evaluating the efficacy and safety of potential drug candidates before human trials selectscience.net.
In the context of this compound, rodent models have been employed to investigate its in vivo properties. For instance, studies have shown that this compound, the racemate of MDL 100907, is cataleptogenic in rats at a dose of 0.3 mg/kg nih.gov. Furthermore, research has used rats to assess the compound's activity as a potent antagonist against quipazine-induced head twitches researchgate.net. Rodent models are also relevant for studying the effects of compounds like this compound on behaviors induced by substances such as d-amphetamine nih.gov. The selection of specific rodent strains and species is often based on their relevance to the particular biological system or disease model being investigated. For example, different rodent models exist for studying anxiety, panic disorder, and other neurological or psychiatric conditions, utilizing tests that rely on the animal's natural behaviors meliordiscovery.comnih.gov.
Standardization of Behavioral Endpoint Measurement Techniques
Standardization of behavioral endpoint measurement techniques is critical for ensuring the reliability and reproducibility of in vivo study results. Behaviors can be quantitatively measured in terms of latency (time to initiation), frequency (number of occurrences), and duration (how long a behavior lasts) nih.gov.
Various behavioral tests are employed in rodent studies to assess a range of functions, including motor activity, coordination, anxiety, and social interaction nih.govmdpi.comnih.gov. Examples of such tests include:
Locomotor Activity: Often measured in automated cages using photocell beams to record movement sci-hub.se. This can assess general activity levels or responses to inducing agents like mCPP sci-hub.se.
Social Interaction Test: Evaluates anxiolytic or anxiogenic activity based on the time spent by rodents interacting with a conspecific sci-hub.se.
Elevated Plus Maze (EPM): An anxiety model that relies on rodents' natural aversion to open, elevated spaces. Anxiolytic effects are typically indicated by increased time spent in the open arms meliordiscovery.com.
Marble Burying Test: Used to assess repetitive digging behavior, which can be relevant in models of certain neurological disorders mdpi.com.
Standardization involves consistent protocols for test administration, environmental conditions, and objective recording of behaviors to minimize variability and potential observer bias nih.gov.
Principles of Blinding and Statistical Rigor in Preclinical Research
Blinding and statistical rigor are fundamental principles in preclinical research aimed at minimizing bias and ensuring the validity of findings researchgate.netmdpi.com. Blinding, also known as masking, involves withholding information about group assignments (e.g., treatment vs. control) from individuals involved in the study, such as researchers, animal handlers, and data analysts mdpi.comnih.gov.
In preclinical in vivo studies, while double-blinding in the clinical sense is not possible, blinding of experimenters during behavioral observations and data analysis is crucial to prevent their expectations from influencing the results researchgate.net. Studies have shown that the absence of blinding and randomization can lead to substantially higher reported effect sizes researchgate.net.
Statistical rigor involves appropriate experimental design, including randomization of animals to treatment groups, determination of adequate sample sizes to achieve sufficient statistical power, and the use of appropriate statistical methods for data analysis researchgate.net. Randomization helps to ensure that groups are comparable at the start of the study, reducing the risk of confounding factors influencing the outcome researchgate.net. Statistical analysis allows for the determination of whether observed effects are statistically significant and not due to random chance uvic.ca. Adherence to these principles enhances the reliability and interpretability of preclinical data.
Computational and In Silico Approaches
Computational and in silico approaches play an increasingly vital role in modern drug discovery and research, complementing traditional experimental methods. These methods leverage computational power to model molecular behavior, predict interactions, and optimize chemical processes. mdpi.comresearchgate.netnih.govsysrevpharm.org
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to study the interaction between a small molecule (ligand) and a larger molecule, typically a protein (receptor), at an atomic level. bonvinlab.orgmolsis.co.jptnau.ac.in The objective is to predict the preferred binding orientation (pose) of the ligand within the receptor's binding site and estimate the binding affinity. molsis.co.jp
These simulations can provide insights into the potential target interactions of compounds like this compound. By modeling the three-dimensional structure of the target protein (such as serotonin receptors) and computationally "docking" this compound into the binding site, researchers can analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. molsis.co.jp This information is valuable for understanding the compound's mechanism of action and can guide the design of novel compounds with improved potency or selectivity. nih.gov Software systems like MOE (Molecular Operating Environment) are comprehensive platforms that integrate visualization, simulation, and application development for molecular modeling and docking studies. molsis.co.jp
Application of Artificial Intelligence and Machine Learning in Drug Discovery and Synthesis Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming the landscape of drug discovery and synthesis optimization. premierscience.comcuestionesdefisioterapia.comfarmaciajournal.com These technologies can analyze vast amounts of data to identify patterns, build predictive models, and automate tasks that were previously time-consuming and labor-intensive. premierscience.comfarmaciajournal.com
In drug discovery, AI/ML can be applied across various stages, including target identification, lead optimization, and prediction of pharmacokinetic and pharmacodynamic properties. premierscience.comdrugdiscoverychemistry.com ML algorithms can analyze biological and chemical data to predict the likelihood of a compound binding to a specific target or exhibiting desired activity. preprints.org Deep learning models, such as Graph Neural Networks, are used to model molecular structures and predict reactivity. preprints.org
Future Research Directions and Unanswered Questions Regarding Mdl 100151
Comprehensive Elucidation of Pharmacological Profiles across Receptor Systems
Current research indicates that MDL 100151 acts as an AMPA receptor modulator, enhancing synaptic transmission crucial for learning and memory. ontosight.ai However, a comprehensive understanding of its interactions across a wider range of receptor systems is still needed. While some studies have examined its affinity for certain serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, a complete pharmacological profile remains to be fully elucidated. For instance, studies have investigated the effects of this compound in relation to 5-HT2A and 5-HT2C receptors, particularly in the context of antipsychotic activity and catalepsy in animal models. sci-hub.seresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov Further research is necessary to map its binding affinity and functional activity across a broader spectrum of neurotransmitter receptors, ion channels, and enzymes to understand its full pharmacological landscape and potential off-target effects. sci-hub.se
Identification and Characterization of Novel Molecular Targets and Signaling Pathways
Beyond its known modulation of AMPA receptors, the identification and characterization of other potential molecular targets and the signaling pathways influenced by this compound are critical future research directions. Exploring novel targets could reveal additional mechanisms contributing to its observed effects, such as neuroprotection or other cognitive enhancements. Research into how this compound interacts with various intracellular signaling cascades, beyond those directly linked to AMPA receptor activation, could uncover a more complete picture of its cellular and molecular effects. cnin.esfrontiersin.orgmdpi.commdpi.comnih.gov Understanding these pathways could also help in identifying potential biomarkers for its efficacy and predicting individual responses.
Development and Validation of Advanced Preclinical Disease Models
The current understanding of this compound's effects is largely based on preclinical studies using established animal models, such as those assessing memory and learning in rodents or models related to antipsychotic activity. ontosight.ainih.gov To better translate preclinical findings to potential human applications, there is a need for the development and validation of more advanced and clinically relevant preclinical disease models. This includes models that more accurately mimic the complexity of human neurological and psychiatric conditions where cognitive deficits are a key feature. nih.gov Utilizing a diverse range of animal models and potentially developing in vitro systems that recapitulate aspects of neuronal networks could provide more robust data on this compound's potential therapeutic utility.
Further Exploration of Structure-Activity Relationships for Optimized Derivatives
This compound is a derivative of piracetam, and its structure is known. ontosight.ai Further in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for the rational design and synthesis of optimized derivatives. ijpsonline.comnih.govashp.orgnih.govresearchgate.net Understanding how specific structural modifications influence its potency, selectivity, pharmacokinetic properties, and efficacy across different receptor systems and targets could lead to the development of compounds with improved therapeutic profiles and reduced potential for unwanted effects. This involves systematic chemical synthesis of analogs and rigorous in vitro and in vivo testing to correlate structural changes with biological activity.
Application of Emerging Methodologies (e.g., advanced imaging techniques, multi-omics integration)
Applying emerging methodologies, such as advanced imaging techniques and multi-omics integration, can provide deeper insights into the effects of this compound at a systems level. Advanced imaging techniques, such as PET imaging with appropriate ligands, could help visualize the distribution and occupancy of this compound at its target sites in the brain in living subjects. snmjournals.org Integrating data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics, in conjunction with pharmacological and behavioral data, can offer a holistic view of the molecular changes induced by this compound. astrazeneca.comarimagenomics.comnih.govbiorxiv.orgnih.gov This multi-omics approach can help identify complex biological networks and pathways affected by the compound, potentially revealing novel mechanisms of action and biomarkers for response. astrazeneca.comarimagenomics.comnih.gov
Q & A
Q. How can researchers confirm the enantiomeric purity of MDL 100151 in experimental settings?
this compound is the S-enantiomer of a racemic compound, with its enantiomeric counterpart (MDL 100907) exhibiting distinct pharmacological activity. To confirm enantiomeric purity, chiral analytical methods such as high-performance liquid chromatography (HPLC) with chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents should be employed. These methods are critical for validating the ≥98% enantiomeric excess (ee) reported in synthesized batches .
Q. What experimental assays are recommended to validate this compound’s selectivity for 5-HT2A receptors?
Radioligand binding assays using transfected cell lines expressing 5-HT2A, 5-HT2B, and 5-HT2C receptors are essential. Competitive binding studies with selective antagonists (e.g., ketanserin for 5-HT2A) and agonists (e.g., DOI for 5-HT2B/C) can quantify selectivity ratios. Functional assays, such as measuring intracellular calcium flux or inositol phosphate accumulation, should supplement binding data to confirm receptor antagonism .
Q. How should researchers address solubility limitations of this compound in in vitro studies?
this compound is soluble in DMSO and ethanol (up to 10 mM stock concentrations). For aqueous solutions, use vehicle controls (e.g., 0.1% DMSO) to avoid solvent-induced artifacts. Pre-experiment solubility testing via dynamic light scattering (DLS) or UV-Vis spectroscopy is recommended to confirm stability in buffer systems .
Q. What are the best practices for validating this compound’s antagonist activity in animal models?
Employ dose-response studies in rodent models (e.g., head-twitch response induced by 5-HT2A agonists like DOI). Include positive controls (e.g., MDL 100907) and negative controls (vehicle-only groups) to isolate receptor-specific effects. Plasma and brain tissue pharmacokinetic analyses should correlate behavioral outcomes with compound bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported 5-HT2A receptor binding affinity (Ki) values for this compound?
Discrepancies in Ki values may arise from differences in assay conditions (e.g., membrane preparation methods, radioligand concentrations). Standardize protocols using guidelines from the International Union of Basic and Clinical Pharmacology (IUPHAR). Perform meta-analyses of published data, applying statistical models (e.g., mixed-effects regression) to account for inter-lab variability .
Q. What experimental designs are optimal for comparing this compound’s efficacy with its enantiomer, MDL 100907?
Use a crossover design in vitro/in vivo, where the same biological preparation or animal cohort is exposed to both compounds in randomized sequences. Measure parameters such as receptor occupancy (via PET imaging with [11C]MDL100907) and downstream signaling (e.g., β-arrestin recruitment). Statistical analysis should include equivalence testing to quantify enantiomer-specific differences .
Q. How can researchers ensure reproducibility in PET/SPECT studies using this compound as a reference standard?
Follow Good Manufacturing Practice (GMP) guidelines for radioligand synthesis, including rigorous quality control (e.g., radiochemical purity ≥95%). Validate reference standards via co-injection with unlabeled this compound in HPLC-MS systems. Cross-validate results with independent labs using shared protocols and blinded data analysis .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for estimating EC50/IC50 values. Use Bayesian hierarchical modeling to account for nested data structures (e.g., multiple animal cohorts). For translational studies, apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to link plasma concentrations to receptor occupancy .
Q. How can researchers mitigate off-target effects when using this compound in complex biological systems?
Perform counter-screening against panels of closely related receptors (e.g., dopamine D2, adrenergic α1) using high-throughput binding assays. Combine genetic knockout models (e.g., 5-HT2A−/− mice) with pharmacological rescue experiments to confirm target specificity .
Q. What methodologies are critical for assessing this compound’s metabolite interference in pharmacokinetic studies?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards to detect and quantify major metabolites. In vitro incubation with liver microsomes (human/rodent) can predict metabolic pathways. Cross-reference findings with in vivo metabolite profiling in plasma and urine .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise, apply triangulation by combining binding assays, functional readouts, and computational docking studies to reconcile mechanistic hypotheses .
- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including protocols for minimizing sample size while ensuring statistical power .
- Literature Review : Prioritize primary sources from journals like Journal of Medicinal Chemistry or Neuropharmacology over vendor databases (e.g., TargetMol) to avoid commercial bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
